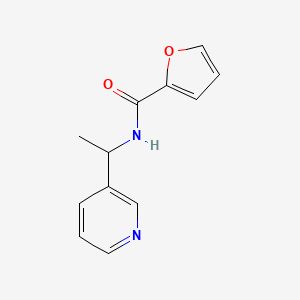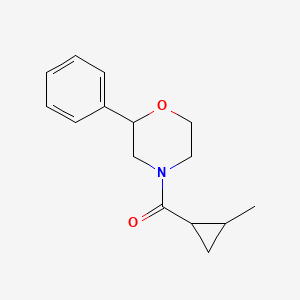
6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine, also known as MRS2578, is a selective P2Y6 receptor antagonist. It has been shown to have potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
作用機序
6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine acts as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and neuronal function. By blocking the P2Y6 receptor, 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and physiological effects:
6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine has been shown to modulate neuronal function and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine in lab experiments is its selectivity for the P2Y6 receptor, which allows for more targeted research. However, one limitation is that 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine may not be effective in all disease models, and further research is needed to determine its efficacy in different contexts.
将来の方向性
There are several potential future directions for research on 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine for different therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine will be important for its clinical development.
合成法
The synthesis of 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine involves the reaction of 2-chloro-6-methylpyrimidine with pyridine-3-methanethiol in the presence of a base, followed by the addition of 4-aminopyridine. The resulting compound is then purified through column chromatography.
科学的研究の応用
6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. Inflammation is one area where 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine has shown promise. Studies have shown that 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce inflammation in animal models.
In addition, 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine has been shown to have anti-cancer properties. Studies have demonstrated that 6-Methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine can inhibit the growth and metastasis of various cancer cells, including breast, colon, and pancreatic cancer cells.
特性
IUPAC Name |
6-methyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8-5-10(12)15-11(14-8)16-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZLPRWWVJDTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-pyridin-4-yloxybenzamide](/img/structure/B7564363.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)

![N-phenyl-2-[5-(pyrrolidine-1-carbonyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7564374.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]oxane-4-carboxamide](/img/structure/B7564379.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)

![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)

![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)
![4-[2-(3-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564443.png)